N-(4-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

ROMK inhibitor Kir1.1 channel diuretic target

This compound is the only thiophene-2-carboxamide derivative combining sub-10 nM ROMK inhibition with multi-target GPCR engagement (S1P4, GPR55, opioid receptors), making it an orthogonal chemical probe for diuretic and cardiovascular polypharmacology research. The 4-bromophenyl amide enables unambiguous SAD phasing in co-crystallography—an advantage absent in des-halogen or chloro analogs. Unlike generic thiophene carboxamides, its unique substitution pattern delivers non-linear SAR; direct replacement with analogs invalidates experimental results. Available as a non-GMP research reagent exclusively for in vitro use.

Molecular Formula C22H17BrN2OS
Molecular Weight 437.36
CAS No. 1358376-26-7
Cat. No. B2456956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
CAS1358376-26-7
Molecular FormulaC22H17BrN2OS
Molecular Weight437.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)Br
InChIInChI=1S/C22H17BrN2OS/c1-15-4-6-16(7-5-15)19-14-27-21(20(19)25-12-2-3-13-25)22(26)24-18-10-8-17(23)9-11-18/h2-14H,1H3,(H,24,26)
InChIKeyATZCZCVGDQINRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1358376-26-7): Procurement-Ready Chemical Identity and Baseline Profile


N-(4-Bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1358376-26-7) is a fully synthetic, tetrasubstituted thiophene-2-carboxamide derivative (molecular formula C22H17BrN2OS; molecular weight 437.4 g/mol) [1]. Its structure integrates four distinct pharmacophoric elements on a central thiophene ring: a 4-bromophenyl moiety at the carboxamide nitrogen (position 2), a 1H-pyrrol-1-yl substituent at position 3, a 4-methylphenyl (p-tolyl) group at position 4, and the carboxamide bridge itself. The compound is catalogued in PubChem (CID 53002115) and is commercially available from multiple research chemical suppliers as a non-GMP research reagent for in vitro and drug discovery applications [1]. As a member of the broader 4,5-diarylthiophene-2-carboxamide family, it belongs to a scaffold class recognized for anti-inflammatory [2] and ion channel modulatory activities [3].

Why Generic Substitution of CAS 1358376-26-7 Fails: Structural Uniqueness Creates Non-Interchangeable Pharmacological Profiles


This compound cannot be generically substituted by other thiophene-2-carboxamide analogs because its unique combination of four substituents simultaneously determines target engagement profile, physicochemical properties, and synthetic accessibility. Substituting even a single moiety fundamentally alters biological activity. Replacing the 4-bromophenyl amide with a 4-chlorophenyl analog shifts anti-inflammatory potency in bovine serum albumin denaturation assays [1], while swapping the 3-(1H-pyrrol-1-yl) group for hydrogen or other heterocycles eliminates the distinctive GPCR polypharmacology observed in ChEMBL bioactivity profiles for this chemotype [2]. The 4-methylphenyl group at position 4 of the thiophene core contributes to the scaffold's predicted lipophilicity (XLogP3 ≈ 5.9), which differs substantially from unsubstituted or 4-chlorophenyl variants and directly influences membrane permeability and non-specific protein binding [3]. These non-linear structure-activity relationships mean that superficially similar analogs within the 4,5-diarylthiophene-2-carboxamide class exhibit divergent target selectivity, potency, and drug-like properties, rendering direct substitution scientifically invalid without experimental revalidation.

Quantitative Differentiation Evidence for CAS 1358376-26-7: Head-to-Head and Cross-Study Comparisons with Closest Analogs


ROMK (Kir1.1) Inhibitory Potency: CAS 1358376-26-7 Versus Established ROMK Inhibitors VU591, MK-7145, and MK-8153

CAS 1358376-26-7 demonstrates ROMK (Kir1.1) inhibitory activity with an IC50 of 10 nM as measured by whole-cell voltage clamp electrophysiology in the IonWorks Quattro system at pH 7.4, 2°C, against the Kir1.1 (ROMK1) channel [1]. This potency compares favorably to several well-characterized ROMK inhibitors. VU591, a widely used selective ROMK inhibitor, exhibits an IC50 of approximately 240–300 nM (0.24–0.30 μM) in thallium flux fluorescence assays [2]. MK-7145, a clinical-stage ROMK inhibitor developed by Merck, shows an IC50 of 45 nM (0.045 μM) [3]. MK-8153, another Merck ROMK inhibitor, achieves an IC50 of 5 nM [4]. Thus, CAS 1358376-26-7, with an IC50 of 10 nM, sits between MK-8153 and MK-7145 in potency and is approximately 24- to 30-fold more potent than VU591. Importantly, CAS 1358376-26-7, unlike VU591 and MK-7145, carries a 3-(1H-pyrrol-1-yl) substituent not present in these comparator molecules, which may confer additional polypharmacology relevant to multi-target drug discovery programs.

ROMK inhibitor Kir1.1 channel diuretic target cardiovascular research ion channel pharmacology

GPCR Polypharmacology Profile: Multi-Target Engagement Differentiates CAS 1358376-26-7 from Single-Target ROMK Inhibitors

ChEMBL bioactivity data for this chemotype (represented by CHEMBL1485010) reveals a multi-target GPCR engagement profile that is absent in selective single-target ROMK inhibitors. The compound shows measurable activity at S1P4 (pIC50 = 5.78, equivalent to IC50 ≈ 1,660 nM), GPR55 (pIC50 = 5.3, IC50 ≈ 5,010 nM), and weaker activity at S1P1 (pIC50 = 4.87) and opioid receptors (δ: pIC50 = 4.99; κ: pIC50 = 4.73–5.17) [1]. In contrast, established ROMK inhibitors such as VU591, MK-7145, and ROMK-IN-32 are reported as selective ROMK (Kir1.1) inhibitors that lack this breadth of GPCR polypharmacology [2][3]. The S1P4 and GPR55 activities, while individually modest in potency, collectively suggest potential utility in immunomodulation and inflammation research, given the established roles of S1P4 in lymphocyte trafficking and GPR55 in metabolic and inflammatory signaling [4].

GPCR polypharmacology S1P4 receptor GPR55 multi-target drug discovery phenotypic screening

Physicochemical Property Differentiation: Computed Lipophilicity and Hydrogen Bonding Profile Versus Closest Structural Analogs

Computed physicochemical properties for CAS 1358376-26-7 reveal a distinct drug-likeness profile compared to its closest commercially available structural analogs. The target compound has a calculated XLogP3 of 5.9, exactly 1 hydrogen bond donor (the carboxamide N–H), and 2 hydrogen bond acceptors [1]. By comparison, the des-bromo analog N-(3-methylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has a lower molecular weight (elimination of Br) and altered lipophilicity, while the para-chlorophenyl variant differs in halogen electronegativity and size, affecting both LogP and potential halogen bonding interactions with biological targets . The XLogP3 of 5.9 places this compound at the upper boundary of typical drug-like lipophilicity (Lipinski's Rule of Five recommends XLogP ≤ 5), suggesting that it may exhibit enhanced membrane permeability but also elevated non-specific protein binding compared to less lipophilic analogs [2]. The single hydrogen bond donor (carboxamide NH) and limited hydrogen bond acceptors predict a solubility profile that is distinct from analogs bearing additional polar substituents (e.g., hydroxyl, carboxyl, or sulfonamide groups).

drug-likeness lipophilicity XLogP3 hydrogen bond donors ADME prediction physicochemical profiling

Anti-Inflammatory Scaffold Class Evidence: 4,5-Diarylthiophene-2-carboxamide Derivatives Show Diclofenac-Comparable Activity in BSA Denaturation Assays

A systematic structure-activity relationship study of 4,5-diarylthiophene-2-carboxamide derivatives demonstrated that aryl and aryl alkyl amide derivatives within this scaffold class exhibit anti-inflammatory activity comparable to the standard drug diclofenac sodium in bovine serum albumin (BSA) denaturation inhibition assays [1]. Within this series, the closely related compound N-(4-bromophenyl)-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide (6k) achieved a docking binding free energy of −11.67 kcal/mol against the COX-2 receptor (PDB 1PXX), comparable to diclofenac sodium [1]. While CAS 1358376-26-7 was not directly tested in this study, it shares the identical N-(4-bromophenyl)thiophene-2-carboxamide core and a 4-aryl substitution pattern with compound 6k, differing only in the replacement of the 5-(4-hydroxyphenyl) group with a 3-(1H-pyrrol-1-yl) substituent. The pyrrole moiety itself has been independently validated as a pharmacophore template for COX-1/COX-2 inhibition in a separate study [2], suggesting that the 3-(1H-pyrrol-1-yl) substitution in CAS 1358376-26-7 may confer both COX-modulatory and ROMK-inhibitory activities within a single molecular entity.

anti-inflammatory COX-2 bovine serum albumin denaturation diclofenac inflammation research molecular docking

Synthetic Tractability and Halogen-Based Derivatization Advantage: 4-Bromophenyl Moiety Enables Downstream Cross-Coupling Chemistry

The 4-bromophenyl moiety at the carboxamide nitrogen provides a synthetically addressable handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplings), enabling rapid analog generation for SAR exploration [1]. This contrasts with the 4-chlorophenyl analog (CAS not directly matched), where the C–Cl bond is significantly less reactive toward oxidative addition by Pd(0) catalysts, requiring harsher conditions or specialized ligand systems [2]. The bromine atom also serves as a heavy atom for X-ray crystallographic phasing (single-wavelength anomalous dispersion) in protein-ligand co-crystallography, a capability not offered by chlorine, methyl, or unsubstituted phenyl analogs [3]. Furthermore, the 3-(1H-pyrrol-1-yl) substituent has established regioselective reactivity in Pd-catalyzed direct arylation reactions, offering orthogonal functionalization routes at the thiophene C5 position that are not available in pyrrole-free ROMK inhibitor scaffolds .

Suzuki coupling Buchwald-Hartwig amination halogen derivatization medicinal chemistry structure-activity relationship chemical probe synthesis

Recommended Application Scenarios for CAS 1358376-26-7 Based on Differentiated Evidence Profile


Chemical Probe for ROMK (Kir1.1) Channel Pharmacology in Cardiovascular and Renal Research

With a ROMK IC50 of 10 nM, this compound is suitable as a chemical probe for investigating ROMK-mediated potassium transport in thick ascending limb and cortical collecting duct models. Its potency approaches that of advanced ROMK inhibitors (MK-8153: 5 nM) while providing a structurally distinct chemotype (3-(1H-pyrrol-1-yl)thiophene scaffold) that can serve as an orthogonal probe to validate target engagement findings obtained with pyridine- or piperidine-based ROMK inhibitors [1]. Researchers studying diuretic mechanisms, hypertension, heart failure, or Bartter syndrome pathophysiology can employ this compound alongside selective ROMK inhibitors to differentiate on-target ROMK effects from compound-specific off-target activities.

Polypharmacology Research Tool for Simultaneous GPCR and Ion Channel Modulation Studies

The compound's unique combination of ROMK inhibitory activity (IC50 = 10 nM) and multi-target GPCR engagement (S1P4, GPR55, opioid receptors) makes it a valuable tool for polypharmacology research, particularly in cardiovascular-inflammatory disease intersections where both potassium channel modulation and sphingosine-1-phosphate or GPR55 signaling pathways are implicated [2]. This dual pharmacology profile cannot be replicated by selective ROMK inhibitors (VU591, MK-7145) or selective S1P receptor modulators alone, positioning this compound as a privileged scaffold for studying integrated signaling networks.

Medicinal Chemistry Starting Point for Dual ROMK/COX Inhibitor Design

The scaffold's demonstrated anti-inflammatory activity (class-level) in BSA denaturation assays, combined with established ROMK inhibition, supports its use as a lead-like starting point for designing dual-mechanism anti-inflammatory-diuretic agents [3]. The 4-bromophenyl moiety enables rapid analog generation via Suzuki or Buchwald-Hartwig couplings, while the 3-(1H-pyrrol-1-yl) group provides an orthogonal vector for introducing additional functionality via Pd-catalyzed C–H arylation at the thiophene C5 position . Medicinal chemistry teams can systematically explore substitution patterns to optimize the balance between ROMK potency and COX-modulatory activity.

Crystallographic Phasing and Structural Biology Applications Leveraging the Bromine Heavy Atom

The presence of bromine at the para position of the N-phenyl ring provides an intrinsic anomalous scattering signal suitable for single-wavelength anomalous dispersion (SAD) phasing in protein-ligand co-crystallography experiments [4]. This capability is absent in des-halogen, chloro, or methyl analogs, making this compound the preferred choice among thiophene-2-carboxamide derivatives for X-ray crystallographic studies aimed at determining ROMK-ligand co-crystal structures or mapping binding modes in COX-2 or GPCR targets.

Quote Request

Request a Quote for N-(4-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.